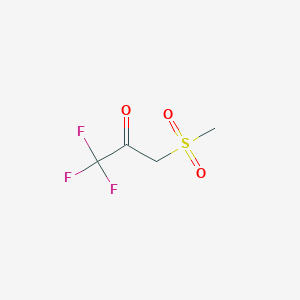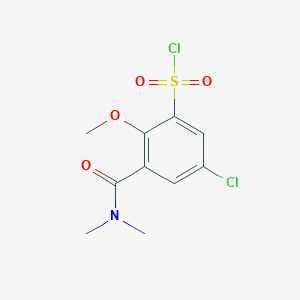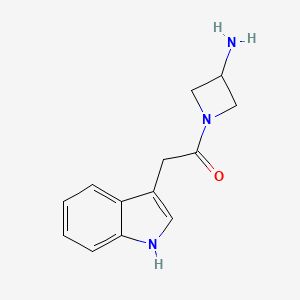
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one
Vue d'ensemble
Description
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a chemical compound with the CAS Number: 1799297-94-1 . It has a molecular weight of 190.14 and its IUPAC name is 1,1,1-trifluoro-3-(methylsulfonyl)propan-2-one . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is C4H5F3O3S . The InChI code for this compound is 1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a powder at room temperature . The boiling point and other physical properties are not specified in the search results.Applications De Recherche Scientifique
High Voltage Lithium-ion Batteries
The compound is used in the development of novel fluorinated sulfone electrolyte for high voltage lithium-ion batteries . The β-fluorinated sulfones, including 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one, exhibit a significant decrease in reduction potential compared to α-fluorinated sulfones, rendering them more stable towards graphite anodes . This property enables the very stable long-term cycling of graphite||LiNi0.6Co0.2Mn0.2O2 full cells .
Trifluoromethylation Reagent
This compound is used as a trifluoromethylation reagent . It demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons, yielding products in good yields and exhibiting broad functional group compatibility .
Synthesis of N-Protected Amino Acids
It reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .
Synthesis of 4-Dialkylamino-1,1,1-Trifluorobut-3-Ene-2-Ones
The compound may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones .
5. Synthesis of β-Alkyl- or Dialkylamino Substituted Enones It may be used for the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group .
Synthesis of 1,1,1-Trifluoropropan-2-yl 2-(4-Hydroxy-3-Methoxyphenyl)Acetate
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate .
Synthesis of 1,1,1-Trifluoropropan-2-yl 2-(3-Ethoxy-4-Hydroxyphenyl)Acetate
The compound may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-methylsulfonylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDHMYDUBSXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)



![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)


![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)



![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1466760.png)